Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
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Description
Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C25H25NO8S and its molecular weight is 499.53. The purity is usually 95%.
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Biological Activity
Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with potential applications in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the synthesis, characterization, and biological activities of this compound based on available literature.
Synthesis and Characterization
The synthesis of this compound involves several steps of organic reactions that require precise conditions for high yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound .
Molecular Structure
The molecular formula of the compound is C25H25NO8S, with a molecular weight of approximately 499.5 g/mol. The presence of ester and heterocyclic groups suggests potential interactions with biological targets .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing oxopyrrolidine moieties have been shown to possess cytotoxic effects against various cancer cell lines. In a comparative study using A549 human lung adenocarcinoma cells, certain derivatives demonstrated reduced cell viability and enhanced cytotoxicity .
Compound | Cell Line | Viability (%) | IC50 (µM) |
---|---|---|---|
Propyl Compound | A549 | 61 | TBD |
Cisplatin | A549 | 50 | 10 |
The table illustrates the potential efficacy of this compound compared to standard treatments like cisplatin.
Antimicrobial Activity
Compounds structurally related to this compound have also been evaluated for antimicrobial properties. Studies indicate effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
In a pharmacological study involving a series of synthesized derivatives similar to this compound:
- Study Design : Compounds were tested on A549 cells for anticancer activity.
- Results : Notable reductions in cell viability were observed with specific substitutions on the phenolic ring.
- : The structure-dependent nature of these compounds suggests that modifications can enhance or diminish biological activity.
Properties
IUPAC Name |
propyl 4-[[9-(1,1-dioxothiolan-3-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO8S/c1-2-10-31-25(28)16-3-5-18(6-4-16)34-22-13-32-24-19(23(22)27)7-8-21-20(24)12-26(15-33-21)17-9-11-35(29,30)14-17/h3-8,13,17H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKITUOAOACNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.